In-Depth Technical Guide: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
In-Depth Technical Guide: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, is a conformationally constrained analog of the amino acid proline. Its rigid bicyclic structure offers a unique scaffold for peptidomimetics and drug design, with potential applications in modulating peptide conformation and stability. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological significance of its hydrochloride salt. The constrained nature of this molecule makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutics.
Physicochemical Properties
The hydrochloride salt of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is typically a solid material. While specific quantitative data for the hydrochloride salt is not extensively reported in publicly available literature, data for the parent compound and its derivatives provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 163.6 g/mol | --INVALID-LINK-- |
| CAS Number | 116129-07-8 | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Predicted pKa | 2.43 ± 0.20 | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, sealed in dry conditions | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives has been approached through various strategies, often involving photochemical reactions or multi-step sequences from readily available starting materials.
General Synthetic Strategy via Photochemical [2+2] Cycloaddition
One common approach involves an intramolecular [2+2] photocycloaddition of an N-allylic dehydroalanine derivative. This key step forms the bicyclic core, which can then be further functionalized.[1]
Experimental Protocol: N-Boc Deprotection to Yield the Hydrochloride Salt
A common final step in the synthesis of the title compound involves the deprotection of an N-Boc protected precursor using hydrochloric acid.
Materials:
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N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Anhydrous HCl in a suitable solvent (e.g., dioxane, diethyl ether)
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Anhydrous diethyl ether (for washing)
Procedure:
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Dissolve the N-Boc protected starting material in the anhydrous HCl solution.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the hydrochloride salt typically precipitates out of the solution.
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Collect the precipitate by filtration.
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Wash the solid with anhydrous diethyl ether to remove any residual impurities.
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Dry the product under vacuum to yield the final 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride.
For a detailed multigram synthesis of related derivatives, including deprotection steps, refer to the work by Mykhailiuk et al. (2024).[2]
Pharmacological Properties and Biological Significance
As a constrained proline analog, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid is of significant interest in medicinal chemistry. The rigid structure locks the peptide backbone into a specific conformation, which can be exploited to enhance binding affinity, selectivity, and metabolic stability of peptides.
Influence on Peptide Conformation and Collagen Stability
Studies have shown that incorporating 2,4-methanoproline into peptides influences the trans/cis ratio of the prolyl peptide bond and the pucker of the pyrrolidine ring.[3] This has significant implications for the stability of collagen triple helices, where proline and its hydroxylated derivatives play a crucial role.[3][4] The fixed conformation of the 2-azabicyclo[2.1.1]hexane ring system serves as a valuable tool to dissect the relationship between ring pucker, inductive effects, and the overall conformation of the peptide backbone.[3]
Potential as an Enzyme Inhibitor
While specific inhibitory constants for 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride are not widely reported, related bicyclic compounds have been investigated as inhibitors of enzymes such as Cathepsin C.[5] The constrained nature of the scaffold can be advantageous in designing potent and selective enzyme inhibitors by presenting key pharmacophoric groups in a pre-organized and optimal orientation for binding to the active site.
Signaling Pathways
Currently, there is a lack of specific studies in the public domain that elucidate the direct interaction of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride with specific signaling pathways. However, as a proline mimetic, its incorporation into bioactive peptides could indirectly influence signaling pathways that are modulated by those peptides. For instance, if integrated into a peptide that acts as a ligand for a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), it could alter the peptide's binding affinity or efficacy, thereby affecting downstream signaling cascades.
Future research is warranted to explore the direct effects of this compound and its derivatives on cellular signaling pathways.
Conclusion
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride represents a valuable and versatile building block for drug discovery and chemical biology. Its rigid, conformationally constrained structure provides a unique tool for modulating the properties of peptides and designing novel therapeutic agents. While further research is needed to fully elucidate its pharmacological profile and interactions with biological systems, the existing body of work highlights its significant potential for the development of next-generation peptidomimetics and enzyme inhibitors. The detailed synthetic approaches and understanding of its conformational effects provide a solid foundation for future investigations in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. raineslab.com [raineslab.com]
- 4. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2903569A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c - Google Patents [patents.google.com]
